N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide
説明
N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by Bayer AG, Germany, and since then, it has been the subject of various scientific studies.
作用機序
N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, which leads to a conformational change that increases the enzyme's catalytic activity. The increased activity of sGC leads to the production of cGMP, which activates protein kinase G (PKG) and promotes vasodilation. N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 has also been found to have anti-inflammatory and anti-proliferative effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 has been shown to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, it has been found to reduce platelet aggregation and adhesion, inhibit smooth muscle cell proliferation, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 has several advantages for lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It is relatively expensive compared to other sGC activators, and its effects may be dose-dependent and vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272. One area of interest is its potential therapeutic applications in the treatment of cardiovascular diseases such as hypertension, heart failure, and pulmonary hypertension. It may also have potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Further research is needed to fully understand its mechanisms of action and its potential therapeutic benefits.
科学的研究の応用
N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been found to be a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a critical role in regulating vascular tone and blood pressure. The activation of sGC by N-(sec-butyl)-1-(3-chlorophenyl)methanesulfonamide 41-2272 leads to the production of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and reduces blood pressure.
特性
IUPAC Name |
N-butan-2-yl-1-(3-chlorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-9(2)13-16(14,15)8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCMHMNFZWBNCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。